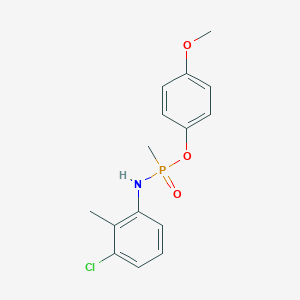![molecular formula C15H16N2OS B5816685 N-[2-(1-pyrrolidinyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5816685.png)
N-[2-(1-pyrrolidinyl)phenyl]-2-thiophenecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(1-pyrrolidinyl)phenyl]-2-thiophenecarboxamide, also known as PTZ-343, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. PTZ-343 is a thiophene-based compound that has been synthesized using various methods to suit different research purposes.
作用機序
N-[2-(1-pyrrolidinyl)phenyl]-2-thiophenecarboxamide acts as a positive allosteric modulator of GABA-A receptors, which are ionotropic receptors that mediate the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA) in the central nervous system. By binding to a specific site on the receptor, N-[2-(1-pyrrolidinyl)phenyl]-2-thiophenecarboxamide enhances the activity of the receptor in response to GABA, leading to increased inhibitory signaling in the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[2-(1-pyrrolidinyl)phenyl]-2-thiophenecarboxamide are primarily related to its effects on GABA-A receptors. N-[2-(1-pyrrolidinyl)phenyl]-2-thiophenecarboxamide has been shown to increase the activity of GABA-A receptors in vitro, leading to increased inhibitory signaling in the brain. This effect has been associated with anxiolytic and anticonvulsant effects in animal models. Additionally, N-[2-(1-pyrrolidinyl)phenyl]-2-thiophenecarboxamide has been shown to have sedative effects in animal studies.
実験室実験の利点と制限
One advantage of N-[2-(1-pyrrolidinyl)phenyl]-2-thiophenecarboxamide is its selectivity for GABA-A receptors, which allows for more specific investigation of the role of these receptors in various neurological conditions. Additionally, N-[2-(1-pyrrolidinyl)phenyl]-2-thiophenecarboxamide has been shown to have relatively low toxicity in animal studies. However, one limitation of N-[2-(1-pyrrolidinyl)phenyl]-2-thiophenecarboxamide is its relatively short half-life, which may limit its usefulness in certain experimental designs.
将来の方向性
There are several potential future directions for research on N-[2-(1-pyrrolidinyl)phenyl]-2-thiophenecarboxamide. One area of interest is the role of GABA-A receptors in the development of psychiatric disorders such as depression and schizophrenia. Additionally, N-[2-(1-pyrrolidinyl)phenyl]-2-thiophenecarboxamide may have potential applications in the treatment of epilepsy or other neurological conditions characterized by abnormal excitability in the brain. Finally, further investigation into the pharmacokinetics and pharmacodynamics of N-[2-(1-pyrrolidinyl)phenyl]-2-thiophenecarboxamide may lead to the development of more effective and long-lasting compounds for scientific research purposes.
合成法
The synthesis of N-[2-(1-pyrrolidinyl)phenyl]-2-thiophenecarboxamide has been achieved through various methods, including the reaction of 2-bromo-1-phenylpyrrolidine with thiophene-2-carboxylic acid and subsequent reduction of the intermediate with sodium borohydride. Another method involves the reaction of 2-chloro-1-phenylpyrrolidine with thiophene-2-carboxylic acid, followed by reduction with lithium aluminum hydride. Additionally, N-[2-(1-pyrrolidinyl)phenyl]-2-thiophenecarboxamide can be synthesized through the reaction of 2-phenylpyrrolidine with thiophene-2-carboxylic acid and subsequent reduction with sodium borohydride.
科学的研究の応用
N-[2-(1-pyrrolidinyl)phenyl]-2-thiophenecarboxamide has been found to have potential applications in scientific research, particularly in the field of neuroscience. It has been used as a tool to study the role of GABA-A receptors in the brain, as it is a selective positive allosteric modulator of these receptors. N-[2-(1-pyrrolidinyl)phenyl]-2-thiophenecarboxamide has also been used to investigate the role of GABA-A receptors in the development of anxiety disorders and epilepsy.
特性
IUPAC Name |
N-(2-pyrrolidin-1-ylphenyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2OS/c18-15(14-8-5-11-19-14)16-12-6-1-2-7-13(12)17-9-3-4-10-17/h1-2,5-8,11H,3-4,9-10H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKVXVXSUCOUJBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=CC=C2NC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-fluoro-2-{[4-(2-nitrovinyl)phenoxy]methyl}benzene](/img/structure/B5816605.png)
![methyl 3-[(2-chlorobenzoyl)amino]-2-methylbenzoate](/img/structure/B5816610.png)

![6-(4-ethoxyphenyl)-8-hydroxy-1,3-dimethyl-4H-cyclohepta[c]furan-4-one](/img/structure/B5816620.png)
![1-(4-fluorophenyl)-4-[3-(2-nitrophenyl)-2-propen-1-yl]piperazine](/img/structure/B5816625.png)
![4-bromobenzaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5816661.png)



![N-{[1-(cyclopropylcarbonyl)-4-piperidinyl]methyl}cyclopropanecarboxamide](/img/structure/B5816682.png)
![2-(2-fluorophenyl)-4-{4-[(2-methyl-2-propen-1-yl)oxy]benzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B5816693.png)
![N-[3-(butyrylamino)phenyl]nicotinamide](/img/structure/B5816698.png)
![N-[2-(3-chlorophenyl)ethyl]-3,4-dimethoxybenzamide](/img/structure/B5816710.png)
